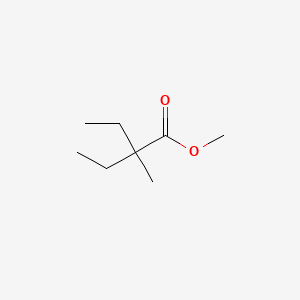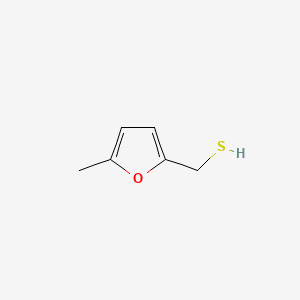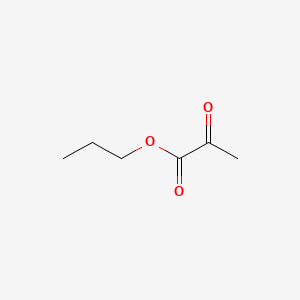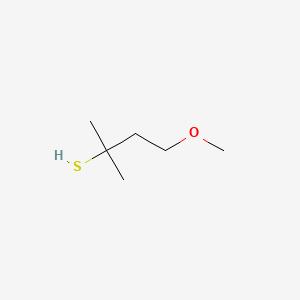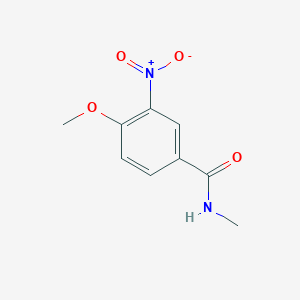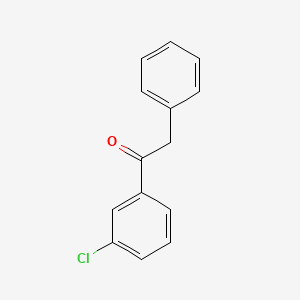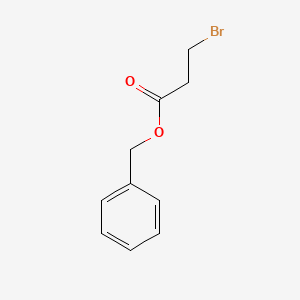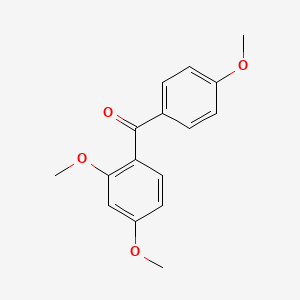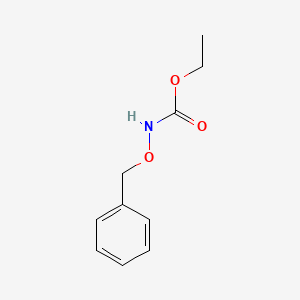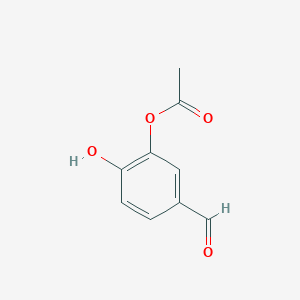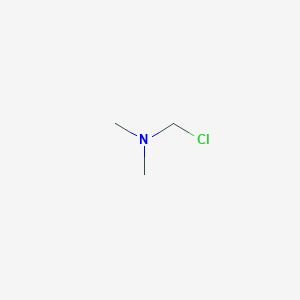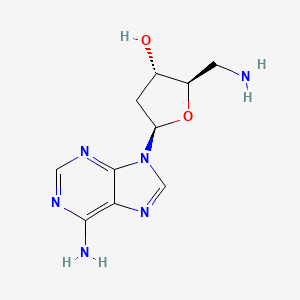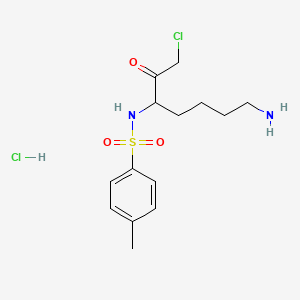
N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride
Overview
Description
N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride, also known as Nα-Tosyl-L-lysine chloromethyl ketone hydrochloride, is a chemical compound widely used in scientific research. It is a potent irreversible inhibitor of serine proteases, particularly trypsin and other trypsin-like enzymes. This compound has gained significant attention due to its diverse applications in biochemistry, molecular biology, and medicinal chemistry .
Mechanism of Action
Target of Action
Nalpha-(p-Toluenesulfonyl)-DL-lysine chloromethyl ketone hydrochloride, also known as Tos-Lys-chloromethylketone HCl, primarily targets proteases , particularly serine proteases . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis .
Mode of Action
Tos-Lys-chloromethylketone HCl acts as an irreversible inhibitor of these proteases . It forms a covalent bond with the active site of the enzyme, thereby preventing the enzyme from interacting with its natural substrates . This compound is particularly effective against chymotrypsin-like proteases and some cysteine proteases .
Biochemical Pathways
By inhibiting proteases, Tos-Lys-chloromethylketone HCl can affect various biochemical pathways. For instance, it can block the activation of enzymes involved in apoptosis (programmed cell death), thus potentially influencing cell survival . It can also interfere with the digestion process by inhibiting proteases involved in breaking down dietary proteins .
Result of Action
The inhibition of proteases by Tos-Lys-chloromethylketone HCl can lead to various molecular and cellular effects. For example, it can prevent the breakdown of specific proteins, leading to their accumulation in cells . In the context of disease, this could potentially slow down disease progression. For instance, in cancer, where certain proteases are often overactive, inhibiting these enzymes could help control the growth and spread of cancer cells .
Action Environment
The action, efficacy, and stability of Tos-Lys-chloromethylketone HCl can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues. For instance, the compound’s inhibitory activity might be affected by the pH of the environment, as pH can influence the compound’s ionization state and, consequently, its interaction with the target proteases .
Biochemical Analysis
Biochemical Properties
Tos-Lys-chloromethylketone hydrochloride is an irreversible inhibitor of lysyl endopeptidase and other proteases such as trypsin, ficin, papain, and clostripain . It interacts with the active site of these enzymes, forming a covalent bond that inactivates the enzyme. This compound is also known to inhibit activated caspase proteases, which play a crucial role in apoptosis . The interaction between Tos-Lys-chloromethylketone hydrochloride and these enzymes is highly specific, making it a valuable tool for studying protease function and regulation.
Cellular Effects
Tos-Lys-chloromethylketone hydrochloride has significant effects on various types of cells and cellular processes. It inhibits the activation of nuclear factor kappa B, which in turn blocks the induction of inducible nitric oxide synthase and cyclooxygenase-2 transcription . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. Additionally, Tos-Lys-chloromethylketone hydrochloride has been shown to prevent DNA endonucleolytic cleavage during apoptosis, thereby inhibiting apoptosis in certain cell types .
Molecular Mechanism
The molecular mechanism of Tos-Lys-chloromethylketone hydrochloride involves the alkylation of specific amino acid residues in the active site of target enzymes. For example, it alkylates the histidine-46 residue in the active site of trypsin, leading to enzyme inactivation . This compound also inhibits other proteases by alkylating essential sulfhydryl groups involved in their catalytic mechanisms . Additionally, Tos-Lys-chloromethylketone hydrochloride interferes with the lipopolysaccharide-induced nitric oxide synthase gene expression in rat alveolar macrophages .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tos-Lys-chloromethylketone hydrochloride can change over time. The compound is stable when stored desiccated at -20°C and can be dissolved in water, methanol, or dimethyl sulfoxide . Its solutions are unstable above pH 6.0, with significant degradation occurring at higher pH levels . Long-term effects on cellular function have been observed, including inhibition of apoptosis and protein breakdown in certain cell types .
Dosage Effects in Animal Models
The effects of Tos-Lys-chloromethylketone hydrochloride vary with different dosages in animal models. At low concentrations, it effectively inhibits target proteases without causing significant toxicity . At higher doses, toxic effects such as inhibition of protein synthesis and induction of apoptosis have been observed . These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
Tos-Lys-chloromethylketone hydrochloride is involved in various metabolic pathways, primarily through its interaction with proteases. It inhibits enzymes such as trypsin, ficin, papain, and clostripain, affecting protein degradation and turnover . Additionally, it interferes with the lipopolysaccharide-induced nitric oxide synthase gene expression, impacting nitric oxide production and related metabolic processes .
Transport and Distribution
Within cells and tissues, Tos-Lys-chloromethylketone hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. Its localization and accumulation are influenced by these interactions, affecting its overall activity and function . The compound’s distribution within cells can impact its effectiveness in inhibiting target enzymes and modulating cellular processes.
Subcellular Localization
Tos-Lys-chloromethylketone hydrochloride exhibits specific subcellular localization, which can influence its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target enzymes and the subsequent inhibition of their activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride is synthetically prepared through a series of chemical reactionsThe reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high efficiency and consistency. The compound is then purified through crystallization or chromatography techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to various derivatives.
Alkylation Reactions: The compound can alkylate specific amino acid residues in proteins, particularly histidine and cysteine.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and solvents like methanol and dimethyl sulfoxide. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, alkylation reactions with proteins result in modified proteins with altered enzymatic activity .
Scientific Research Applications
N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride has a wide range of scientific research applications, including:
Biochemistry: Used as an inhibitor to study the function of serine proteases and other enzymes.
Molecular Biology: Employed in experiments to investigate protein-protein interactions and enzyme mechanisms.
Medicinal Chemistry: Explored for its potential therapeutic applications, including anti-inflammatory and anti-tumor activities.
Comparison with Similar Compounds
Similar Compounds
Tosyl-L-phenylalanine chloromethyl ketone (TPCK): Another irreversible inhibitor of serine proteases, particularly chymotrypsin.
Phenylmethylsulfonyl fluoride (PMSF): A widely used serine protease inhibitor with a different mechanism of action.
Uniqueness
N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride is unique due to its specificity for trypsin-like serine proteases and its ability to form stable covalent bonds with the enzyme’s active site. This specificity makes it a valuable tool in biochemical research and therapeutic development .
Properties
IUPAC Name |
N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-4-methylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S.ClH/c1-11-5-7-12(8-6-11)21(19,20)17-13(14(18)10-15)4-2-3-9-16;/h5-8,13,17H,2-4,9-10,16H2,1H3;1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCUZWYIPBUQBD-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCN)C(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045807 | |
| Record name | N-alpha-p-Tosyl-L-lysine chloromethyl ketone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4272-74-6, 4238-41-9 | |
| Record name | Nα-p-Tosyl-L-lysine chloromethyl ketone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4272-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004238419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tosyl-L-lysine chloromethylketone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004272746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-alpha-p-Tosyl-L-lysine chloromethyl ketone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-N-[5-amino-1-(chloroacetyl)pentyl]-p-toluenesulphonamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-N-(7-amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


